![molecular formula C12H15N3O3S B12119472 N-methyl-4-oxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline-7-sulfonamide](/img/structure/B12119472.png)
N-methyl-4-oxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline-7-sulfonamide
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Overview
Description
N-methyl-4-oxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline-7-sulfonamide is a complex organic compound with a unique structure that combines a pyrroloquinoxaline core with a sulfonamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-oxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline-7-sulfonamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-oxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-methyl-4-oxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline-7-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-4-oxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline-7-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
- 5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
- N-(4-oxo-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)methylbenzamide
Uniqueness
N-methyl-4-oxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline-7-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrroloquinoxaline core with a sulfonamide group sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C12H15N3O3S |
---|---|
Molecular Weight |
281.33 g/mol |
IUPAC Name |
N-methyl-4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline-7-sulfonamide |
InChI |
InChI=1S/C12H15N3O3S/c1-13-19(17,18)8-4-5-10-9(7-8)14-12(16)11-3-2-6-15(10)11/h4-5,7,11,13H,2-3,6H2,1H3,(H,14,16) |
InChI Key |
VUTKTGIGOGGBFG-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)N3CCCC3C(=O)N2 |
Origin of Product |
United States |
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